molecular formula C22H30O4 B044564 Metachromin C CAS No. 124596-50-5

Metachromin C

Cat. No. B044564
M. Wt: 358.5 g/mol
InChI Key: RDBDWSGJCBFVNX-ABZGJHIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin C is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the family of compounds known as anthraquinones and is found in various plant species, including the roots of Polygonum cuspidatum. In recent years, Metachromin C has been studied extensively for its potential use in treating several diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Cytotoxic Properties

Metachromin C has been identified as a potent cytotoxic compound. It was isolated from the Okinawan marine sponge Hippospongia metachromia, alongside metachromin A. The structure of Metachromin C was determined through spectroscopic data, particularly through various types of 2D NMR spectra. Its cytotoxic activity highlights its potential in cancer research and drug development (Kobayashi et al., 1989).

Inhibition of Receptor Tyrosine Kinases

Metachromin C and its analogs have shown inhibitory effects against receptor tyrosine kinases EGFR and HER2, crucial in the development and progression of various cancers. This study presents the potential therapeutic applications of Metachromin C in targeting cancer cell growth and proliferation (Takahashi et al., 2013).

Cell Cycle Arrest

Metachromin C, along with new sesquiterpene quinones metachromins X and Y, were isolated as inhibitors of cell cycle progression in HeLa/Fucci2 cells. These compounds, particularly Metachromin C, were found to arrest the cell cycle progression at the S/G2/M phase, demonstrating their significance in the study of cell biology and potential cancer therapies (Hitora et al., 2019).

properties

CAS RN

124596-50-5

Product Name

Metachromin C

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h7-8,13,16,24H,6,9-12H2,1-5H3/b14-8+/t16-,22-/m1/s1

InChI Key

RDBDWSGJCBFVNX-ABZGJHIISA-N

Isomeric SMILES

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)C

SMILES

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C

Canonical SMILES

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C

synonyms

metachromin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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